N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
The compound N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a 1,3-thiazolidin-4-one derivative characterized by:
- A 4-methoxyphenylmethylidene group at position 5 of the thiazolidinone ring.
- A sulfanylidene (C=S) moiety at position 2.
- A propanamide side chain linked to a 4-hydroxyphenyl group.
The E-configuration of the exocyclic double bond (5E) and the electron-donating 4-methoxy and 4-hydroxy substituents likely influence its electronic properties and binding interactions.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-26-16-8-2-13(3-9-16)12-17-19(25)22(20(27)28-17)11-10-18(24)21-14-4-6-15(23)7-5-14/h2-9,12,23H,10-11H2,1H3,(H,21,24)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPQBDMDGQDOQX-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound combines a hydroxyphenyl moiety with a thiazolidinone core, which is known for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 414.49 g/mol. The structure includes key functional groups that contribute to its biological activity:
- Thiazolidinone core : Known for its role in anti-inflammatory and anticancer activities.
- Hydroxy and methoxy substituents : These groups may enhance the compound's solubility and interaction with biological targets.
Anticancer Activity
Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study on various thiazolidinones reported that modifications at the C5 position of the thiazolidinone core can significantly influence their anticancer activity. For instance, compounds that induce cell cycle arrest in cancer cells have been documented .
In particular, This compound has shown promising results in various in vitro assays, leading to cell cycle arrest in the G0/G1 phase in certain cancer cell lines .
The mechanism through which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Thiazolidinones have been noted to trigger apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : The compound has been shown to interfere with the normal progression of the cell cycle, particularly affecting G0/G1 and G2/M phases .
- Inhibition of Tumor Growth : In vivo studies suggest that this compound can inhibit tumor growth by modulating pathways involved in cell proliferation and survival.
Summary of Case Studies
Scientific Research Applications
N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a research compound with potential biological activities, particularly in medicinal chemistry. It is a thiazolidinone derivative, combining a hydroxyphenyl moiety with a thiazolidinone core. The purity of this compound is usually 95%, and it is suitable for many research applications.
Anticancer Activity
Thiazolidinone derivatives, including this compound, exhibit anticancer properties. Modifications at the C5 position of the thiazolidinone core can significantly influence their anticancer activity. This compound has demonstrated promising results in in vitro assays, inducing cell cycle arrest in the G0/G1 phase in certain cancer cell lines.
The potential mechanisms for its anticancer effects include:
- Induction of Apoptosis: Thiazolidinones can trigger apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest: The compound can interfere with the normal progression of the cell cycle, particularly affecting G0/G1 and G2/M phases.
- Inhibition of Tumor Growth: In vivo studies suggest that this compound can inhibit tumor growth by modulating pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Impact of Substituents on Activity
- Electron-Donating Groups : The 4-methoxy group in the target compound may enhance resonance stabilization and hydrogen bonding compared to 4-methyl () or thiophene () .
- Hydroxyl Position: The 4-hydroxyphenyl group in the target compound vs.
- Amide Chain Length : Propanamide (target) vs. acetamide () or butanamide () affects flexibility and target binding .
Isomerism and Stereoelectronic Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
